(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a member of methoxybenzenes.
Brand Name: Vulcanchem
CAS No.: 2051-07-2
VCID: VC20769140
InChI: InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

CAS No.: 2051-07-2

Cat. No.: VC20769140

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one - 2051-07-2

Specification

Description (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a member of methoxybenzenes.
CAS No. 2051-07-2
Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
IUPAC Name (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Standard InChI InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
Standard InChI Key IOZVKDXPBWBUKY-LQIBPGRFSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=C(C=C2)OC
SMILES COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator